Quinoline, 4-chloro-3-methyl-, 1-oxide
Description
Contextual Overview of Quinoline (B57606) Derivatives in Contemporary Organic Chemistry
The quinoline scaffold is a cornerstone in the field of heterocyclic chemistry, largely due to its widespread presence in natural products and its role as a key pharmacophore in medicinal chemistry. nih.govresearchgate.net Quinoline and its derivatives are integral components of many biologically active molecules and functional materials. researchgate.netnih.gov
Historically, quinoline was first isolated from coal tar, but its true significance was revealed through its discovery in various natural alkaloids. mdpi.com Prominent examples include quinine, a well-known antimalarial drug, and camptothecin, an anticancer agent. nih.gov This natural prevalence has inspired chemists to design and synthesize a vast library of quinoline derivatives. These synthetic compounds have demonstrated a broad spectrum of pharmacological activities, including:
Anticancer orientjchem.org
Antimalarial (e.g., Chloroquine) nih.gov
Antibacterial (e.g., Fluoroquinolones like Ciprofloxacin) nih.gov
Anti-inflammatory nih.govresearchgate.net
Antiviral orientjchem.orgresearchgate.net
Antitubercular nih.gov
The therapeutic versatility of the quinoline ring system makes it an attractive template for drug discovery and development. nih.govorientjchem.org The development of new synthetic methodologies to create functionalized quinolines remains an active and important area of research. researchgate.netresearchgate.net
Strategic Importance of N-Oxidation in Heterocyclic Chemistry
N-oxidation is a fundamental transformation in heterocyclic chemistry that significantly alters the chemical properties of nitrogen-containing aromatic compounds like quinoline. researchgate.net The introduction of an oxygen atom onto the nitrogen of the quinoline ring converts it into a quinoline N-oxide (QNO), a versatile intermediate with enhanced reactivity and unique synthetic utility. researchgate.net
The strategic importance of N-oxidation stems from several key factors:
Altered Reactivity and Regioselectivity : Quinoline N-oxides are generally more reactive toward both electrophilic and nucleophilic substitution than their parent quinolines. researchgate.net The N-oxide group modifies the electron distribution in the ring system, making it a powerful tool for directing further functionalization.
Directing Group for C-H Functionalization : The N-oxide moiety is widely used as a directing group, facilitating regioselective C-H bond activation, particularly at the C2 and C8 positions. researchgate.netresearchgate.netnih.gov This allows for the precise introduction of various substituents, including alkyl, aryl, and amino groups, under relatively mild conditions. researchgate.netresearchgate.net
Versatile Precursor : QNOs serve as precursors for a wide array of organic transformations, including alkenylation, amination, amidation, and halogenation. researchgate.net The N-oxide can be retained in the final product or removed through deoxygenation, adding to its synthetic flexibility. nih.govbeilstein-journals.org
Modulation of Physicochemical Properties : The highly polar N-oxide group can increase the solubility of a molecule and can serve as a potent hydrogen bond acceptor. nih.govacs.org In drug design, it has been used as a bioisostere for the carbonyl group. nih.gov
These characteristics make N-oxidation a key strategy for synthesizing complex, functionalized quinoline derivatives that would be difficult to access through other methods.
Rationale for Advanced Research on Quinoline, 4-chloro-3-methyl-, 1-oxide
The N-Oxide Group : As discussed, this group activates the quinoline ring system, making it a valuable intermediate for synthesizing more complex molecules. researchgate.net It provides a reactive handle for introducing new functional groups, particularly at the C2 position. nih.gov
The 4-Chloro Substituent : The presence of a chlorine atom at the 4-position is a well-established feature in many bioactive quinolines, most notably the antimalarial drug chloroquine (B1663885). nih.gov This halogen can serve as a site for nucleophilic substitution reactions or can be retained to influence the molecule's electronic properties and biological activity. Research on halogenated QNOs shows they are well-tolerated in various C-H functionalization reactions. nih.gov
The 3-Methyl Group : The methyl group at the 3-position influences the molecule's steric and electronic properties. Its presence can direct the regioselectivity of subsequent reactions. For instance, studies have shown that QNOs with a methyl group at the C3 position can undergo C2 amination in excellent yields, demonstrating the compatibility of this substitution pattern with N-oxide directed functionalization. nih.gov
The combination of these three components—an activating and directing N-oxide, a bioactive halogen at a key position, and a sterically influencing methyl group—creates a unique chemical entity. Advanced research on this compound is driven by its potential as a versatile building block for the synthesis of novel, highly substituted quinoline derivatives with tailored properties for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7-6-12(13)9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAHYZMCGNHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2[N+](=C1)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14073-01-9 | |
| Record name | Quinoline, 4-chloro-3-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Detailed Spectroscopic and Structural Elucidation of Quinoline, 4 Chloro 3 Methyl , 1 Oxide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
No specific NMR data for Quinoline (B57606), 4-chloro-3-methyl-, 1-oxide has been found in the searched literature. However, analysis of related compounds allows for a hypothetical discussion of its expected spectral features.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis and Signal Assignment
Direct ¹H and ¹³C NMR data for Quinoline, 4-chloro-3-methyl-, 1-oxide are not available in published literature. To approximate the expected chemical shifts, data from analogous compounds such as 4-chloroquinoline (B167314) N-oxide, 3-methylquinoline (B29099) N-oxide, and 4-methylquinoline (B147181) N-oxide can be considered.
For instance, in 4-chloroquinoline N-oxide, the proton at position 2 is significantly downfield-shifted due to the deshielding effects of the N-oxide and the adjacent chlorine atom. mdpi.com The protons on the carbocyclic ring typically appear in the aromatic region. The ¹³C NMR spectrum of 4-chloroquinoline N-oxide shows signals for all nine carbon atoms, with the carbons bearing the chloro and N-oxide groups exhibiting characteristic shifts. mdpi.com
In 3-methylquinoline N-oxide, the methyl group protons would appear as a singlet in the upfield region of the ¹H NMR spectrum, and the methyl carbon would have a characteristic shift in the ¹³C NMR spectrum. mdpi.com The presence of the methyl group would also influence the chemical shifts of the adjacent aromatic protons and carbons.
Based on these related structures, a hypothetical ¹H NMR spectrum of this compound in a solvent like CDCl₃ would be expected to show:
A singlet for the methyl protons (C3-CH₃).
A singlet for the proton at C2.
A multiplet system for the four protons of the benzo-ring (C5, C6, C7, C8).
The hypothetical ¹³C NMR spectrum would be expected to display ten distinct signals corresponding to the ten carbon atoms of the molecule. The chemical shifts would be influenced by the combined electronic effects of the chloro, methyl, and N-oxide functionalities.
Interactive Data Table (Hypothetical)
Since no experimental data is available, a data table with specific values cannot be generated. A table of expected chemical shift ranges could be constructed based on analogs, but this would be speculative.
Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Comprehensive Elucidation
There are no published studies detailing the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) for the structural elucidation of this compound.
In principle, these techniques would be invaluable for unambiguous signal assignment:
COSY: Would reveal the coupling relationships between adjacent protons, particularly within the carbocyclic ring.
HSQC: Would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC: Would show correlations between protons and carbons over two or three bonds, which would be crucial for confirming the substitution pattern and assigning the quaternary carbons. For example, correlations from the methyl protons to C2, C3, and C4 would be expected.
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry (HRMS) data for this compound is not available.
Electrospray Ionization (ESI) Mass Spectrometry
While general information on the ESI-MS of quinoline derivatives exists, no specific ESI-MS data or fragmentation analysis for this compound has been reported. mdpi.com Typically, ESI-MS in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion would allow for the determination of the elemental composition, confirming the molecular formula C₁₀H₈ClNO.
The fragmentation pathway of quinoline N-oxides often involves the loss of the oxygen atom from the N-oxide group, followed by further fragmentation of the quinoline ring. The presence of the chloro and methyl substituents would influence the fragmentation pattern, potentially leading to the loss of a chlorine radical or methyl radical.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound has been found in the Cambridge Structural Database or other available resources. Therefore, its solid-state structure, crystal packing, and intermolecular interactions have not been experimentally determined.
Challenges and Solutions in X-ray Crystallography of Quinoline N-Oxides
The determination of the three-dimensional atomic structure of quinoline N-oxides through single-crystal X-ray crystallography, while a powerful technique, is not without its obstacles. The primary challenge often lies in the initial step of obtaining high-quality, single crystals suitable for diffraction experiments. mdpi.com This process can be hindered by the inherent properties of the molecules themselves. For instance, the planarity of the quinoline ring system can lead to issues with crystal packing, sometimes resulting in thin, needle-like crystals or other habits that are not ideal for X-ray analysis.
Furthermore, the presence of the N-oxide functional group can introduce complexities. The polar nature of the N-O bond can lead to specific intermolecular interactions that may either favor or hinder the formation of a well-ordered crystal lattice. In some cases, quinoline N-oxides can be hygroscopic, readily absorbing water from the atmosphere. tandfonline.com This can disrupt the crystallization process or affect the integrity of the resulting crystals.
Radiation damage is another significant concern in the X-ray crystallography of organic molecules, including quinoline N-oxides. nih.govcreative-biostructure.com Prolonged exposure to high-intensity X-rays can lead to the degradation of the crystal, causing a loss of diffraction quality and potentially altering the chemical structure of the compound being analyzed. This is a critical limitation, especially when dealing with sensitive functional groups. nih.gov
The "phase problem" is a fundamental challenge in X-ray crystallography. creative-biostructure.com While the diffraction experiment yields the intensities of the diffracted X-rays, the phase information is lost. Reconstructing the electron density map to visualize the molecule requires both amplitude (derived from intensity) and phase. For novel structures where a closely related model is not available for molecular replacement, this can be a significant hurdle.
To overcome these challenges, several strategies can be employed. Screening a wide range of crystallization conditions, including different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion), is crucial for obtaining suitable crystals. For radiation-sensitive crystals, cryo-crystallography, where the crystal is cooled to liquid nitrogen temperatures, can significantly reduce the rate of radiation damage. Advanced diffraction techniques and the use of highly brilliant X-ray sources, such as synchrotrons, can allow for the collection of high-quality data from smaller or more weakly diffracting crystals in shorter timeframes, also mitigating radiation damage. nih.gov
Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis
The most characteristic vibrational mode for quinoline N-oxides is the N-O stretching vibration. tandfonline.com In many aromatic N-oxides, this band is strong and appears in the 1200-1350 cm⁻¹ region. tandfonline.com However, its precise position can be influenced by electronic effects of substituents on the quinoline ring and by intermolecular interactions such as hydrogen bonding. For instance, the presence of electron-withdrawing groups can shift this band to higher wavenumbers.
In addition to the N-O stretch, the IR spectrum of "this compound" would exhibit several other key absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C and C-N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1600-1400 cm⁻¹ region. mdpi.com The C-H in-plane and out-of-plane bending vibrations also provide structural information and are found at lower frequencies.
The presence of the chloro and methyl substituents will also have a discernible effect on the spectrum. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region, although its intensity can be variable. The methyl group will show characteristic C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Based on data from related substituted quinoline N-oxides, a table of expected IR absorption bands for "this compound" can be compiled.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Methyl C-H Stretch | 2950 - 2850 |
| C=C and C=N Ring Stretching | 1600 - 1400 |
| Methyl C-H Bending | ~1450 and ~1375 |
| N-O Stretch | 1200 - 1350 |
| C-Cl Stretch | 800 - 600 |
| C-H Out-of-Plane Bending | 900 - 700 |
It is important to note that the coupling of vibrational modes can occur, leading to shifts in band positions and making precise assignments complex. tandfonline.com A comprehensive analysis would involve comparing the experimental spectrum with theoretical calculations or with the spectra of closely related, structurally confirmed compounds.
Theoretical and Computational Chemistry Studies on Quinoline, 4 Chloro 3 Methyl , 1 Oxide
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods
Theoretical and computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure and properties. For complex organic molecules such as Quinoline (B57606), 4-chloro-3-methyl-, 1-oxide, computational methods provide a powerful means to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts, before or in conjunction with experimental synthesis and analysis. These predictions are crucial for confirming molecular structures, understanding the electronic environment of nuclei, and interpreting experimental spectra.
The primary computational approach for predicting NMR chemical shifts is rooted in quantum mechanics, specifically Density Functional Theory (DFT). nih.govtsijournals.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus in a molecule. rsc.orgimist.ma The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ_iso) of a nucleus in the target molecule to the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the relationship: δ = σ_ref - σ_iso. imist.ma
The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. tsijournals.comimist.ma For quinoline derivatives and their N-oxides, various levels of theory, such as B3LYP and Hartree-Fock (HF), have been successfully applied. tsijournals.comrsc.org Basis sets like the Pople-style 6-31G(d,p) or 6-311G(d,p), sometimes augmented with diffuse functions (++), are frequently used to provide a good balance between computational cost and accuracy. tsijournals.comimist.ma
Studies on structurally related compounds, such as chloroquine (B1663885) and other substituted quinoline N-oxides, have demonstrated that DFT-GIAO calculations can reproduce experimental ¹H and ¹³C NMR chemical shifts with remarkable accuracy. nih.govtsijournals.com For instance, research on various quinoline N-oxides has shown that calculated ¹³C shielding tensors can elucidate changes in π-electron and σ-electron density upon N-oxidation. nih.govacs.org Specifically, carbons at positions 2, 4, 8, and the bridgehead carbon (C10) are generally found to be more shielded after the nitrogen atom is oxidized. nih.govacs.org
For Quinoline, 4-chloro-3-methyl-, 1-oxide, a computational study would first involve optimizing the molecule's three-dimensional geometry at a selected level of theory. Following this, the GIAO method would be used to compute the magnetic shielding for each hydrogen and carbon atom. The resulting theoretical chemical shifts would then be compared with experimental data, if available, to validate the structure.
While specific computational research on this compound is not publicly available, the expected data output from such a study can be illustrated. The following tables represent the type of data that would be generated, with values for the closely related compound 4-Chloroquinoline (B167314) 1-oxide used for illustrative purposes.
Table 1: Representative Predicted ¹H NMR Chemical Shifts (Note: Data shown is for 4-Chloroquinoline 1-oxide for illustrative purposes)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) rsc.org |
| H2 | 8.44 | 8.44 (d, J = 6.6 Hz) |
| H5 | 8.78 | 8.81–8.74 (m) |
| H6 | 7.76 | 7.76 (ddd, J = 8.2, 7.0, 1.2 Hz) |
| H7 | 7.84 | 7.84 (ddd, J = 8.6, 7.0, 1.4 Hz) |
| H8 | 8.22 | 8.22 (dd, J = 8.3, 0.9 Hz) |
Table 2: Representative Predicted ¹³C NMR Chemical Shifts (Note: Data shown is for 4-Chloroquinoline 1-oxide for illustrative purposes)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) rsc.org |
| C2 | 135.1 | 135.1 |
| C3 | 121.0 | 121.0 |
| C4 | 129.7 | 129.7 |
| C4a | 128.1 | 128.1 |
| C5 | 120.4 | 120.4 |
| C6 | 129.9 | 129.9 |
| C7 | 125.2 | 125.2 |
| C8 | 131.2 | 131.2 |
| C8a | 142.2 | 142.2 |
The correlation between the calculated and experimental data allows for the unambiguous assignment of each signal in the NMR spectra. tsijournals.com Furthermore, computational methods can help rationalize the observed chemical shift trends based on the electronic effects of the substituents (the chloro and methyl groups) and the N-oxide functionality.
Applications of Quinoline, 4 Chloro 3 Methyl , 1 Oxide in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
Quinoline (B57606) N-oxides are established as versatile precursors in a multitude of organic transformations. researchgate.net The presence of the N-oxide functionality facilitates reactions such as electrophilic substitution and C-H functionalization, often with high regioselectivity. researchgate.netnih.gov In Quinoline, 4-chloro-3-methyl-, 1-oxide, the chloro group at the 4-position serves as a reactive site for nucleophilic substitution, while the methyl group at the 3-position can influence the reactivity of the adjacent positions and can itself be a site for functionalization. This multi-functional nature allows the compound to serve as a valuable scaffold for constructing more complex molecular architectures.
The N-oxide group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. While the C4 position is already substituted with a chloro group (a good leaving group), the C2 position becomes highly susceptible to functionalization. This reactivity is the basis for numerous synthetic strategies, including C-C, C-N, and C-O bond formations. nih.gov
Precursor for the Synthesis of Complex Heterocyclic Structures
The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The reactive 4-chloro position can readily undergo nucleophilic substitution reactions with various binucleophiles, leading to the formation of new rings fused to the quinoline framework.
For instance, reactions with hydrazine (B178648) derivatives can be used to construct pyrazolo[3,4-b]quinoline systems. Similarly, reactions with other nucleophiles can lead to a diverse array of polycyclic heteroaromatics. The synthesis of 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline from a related quinoline diamine precursor illustrates the utility of the quinoline scaffold in building complex imidazo-fused heterocycles. chemicalbook.com The reaction involves the cyclization of a diamine with an orthoformate ester, a strategy that could be adapted for derivatives of this compound. chemicalbook.com
Below is a table summarizing representative transformations of chloro-quinolines and quinoline N-oxides that lead to complex heterocyclic structures, highlighting the potential pathways available for this compound.
| Starting Material Type | Reagent | Resulting Heterocyclic System | Reference |
| 4-Arylamino-2-chloroquinoline-3-carbonitriles | Hydrazine hydrate | 3-Amino-4-arylamino-1H-pyrazolo[3,4-b]quinolines | researchgate.net |
| 2-Chloro-N⁴-(2-methylpropyl)quinoline-3,4-diamine | Triethyl orthoformate | 4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline | chemicalbook.com |
| 2,4-Dichloroquinazoline | Propoxyphenylboronic acid (Suzuki Coupling) | 2-Chloro-4-(4-propoxyphenyl)quinazoline | nih.gov |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Utility in Multicomponent Reaction Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. Quinoline derivatives are often employed in MCRs. The electrophilic nature of the quinoline ring in this compound, particularly at the C2 and C4 positions, makes it a suitable candidate for participating in such reactions.
For example, the reaction of 2-chloroquinoline (B121035) with the sodium salts of active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) proceeds efficiently, demonstrating the reactivity of the chloro-substituted position which is a key feature in many MCRs. researchgate.net The N-oxide functionality can further enhance the reactivity profile, potentially enabling novel MCRs to access complex molecular libraries.
Utility in Catalysis and Ligand Design
The quinoline scaffold is a "privileged structure" not only in medicinal chemistry but also in the field of organometallic catalysis, where it is widely used in the design of ligands. nih.gov The nitrogen atom of the quinoline ring system can coordinate to a variety of transition metals, and this coordination is fundamental to the catalytic activity of the resulting metal complexes. In this compound, the N-oxide group introduces an additional coordination site (the oxygen atom), allowing it to act as a bidentate or bridging ligand. The electronic and steric properties of the ligand, and thus the catalytic activity of its metal complex, can be fine-tuned by the substituents on the quinoline ring.
Investigation of Quinoline N-Oxides as Ligands in Metal-Catalyzed Transformations
Quinoline N-oxides have been investigated as directing groups and ligands in various metal-catalyzed C-H functionalization reactions. researchgate.netnih.gov The N-oxide moiety can pre-coordinate to the metal catalyst, positioning it for selective activation of a specific C-H bond on the quinoline ring or on a substrate. This strategy has been successfully applied in copper- and palladium-catalyzed reactions. For example, copper-catalyzed direct sulfoximination and carbamoylation of quinoline N-oxides have been reported to proceed with high efficiency at the C2 position. nih.gov
The following table details examples of metal-catalyzed transformations involving quinoline N-oxides, which could be extrapolated to this compound.
| Reaction Type | Catalyst System | Substrate | Position Functionalized | Yield | Reference |
| Sulfoximination | CuBr (5 mol%) | Quinoline N-oxide | C2 | 96% | nih.gov |
| Carbamoylation | CuBr (15 mol%) | Quinoline N-oxide | C2 | 92% | nih.gov |
| Alkenylation | Pd(OAc)₂ / BINAP | Quinoline N-oxide | C2 | 52-99% | nih.gov |
| Indolylation | MeDalphos-AuCl / AgOTf | 8-Methylquinoline N-oxide | C3 | 99% | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Development of Advanced Materials with Tunable Properties
The rigid, planar, and electron-deficient nature of the quinoline ring system makes it an attractive building block for advanced functional materials. nih.gov Quinoline-based compounds have found applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The photophysical and electronic properties of these materials can be precisely tuned by introducing different substituents onto the quinoline core.
The specific substitution pattern of this compound offers several handles for modification to create materials with desired properties. The chloro group can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce extended π-conjugated systems, which is a common strategy for tuning the emission color and efficiency of organic emitters. nih.gov The N-oxide and methyl groups also influence the electronic structure and intermolecular packing in the solid state, which are critical factors for material performance. nih.govnih.gov The potential to build complex, functional molecules from this versatile intermediate suggests its utility in creating novel materials for a range of applications in materials science.
Emerging Research Directions for Quinoline, 4 Chloro 3 Methyl , 1 Oxide
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) N-oxides has traditionally relied on direct oxidation methods. Current research, however, is pivoting towards more sustainable and efficient protocols. The N-oxidation of the parent heterocycle, 4-chloro-3-methylquinoline, can be achieved using various oxidizing agents. Modern approaches focus on improving safety, yield, and environmental impact.
One sustainable method involves the use of microreactors, which offer superior temperature control and safety, especially for potentially exothermic oxidation reactions. bme.hu The use of hydrogen peroxide in acetic acid within a microreactor setup represents a greener alternative to traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA). bme.hu Another innovative and sustainable approach is the electrochemical reductive cyclization of 2-allyl-substituted nitroarenes, which can generate quinoline N-oxide structures using a simple, undivided electrochemical cell, thereby avoiding stoichiometric chemical reductants. researchgate.net
| Method | Oxidizing System | Key Advantages | Reference |
|---|---|---|---|
| Classical Batch Oxidation | m-CPBA in DCM | Well-established, reliable | bme.hu |
| Microreactor Technology | H₂O₂ in Acetic Acid | Enhanced safety, precise temperature control, improved sustainability | bme.hu |
| Electrochemical Synthesis | Electrochemical Reductive Cyclization | Avoids chemical oxidants/reductants, sustainable | researchgate.net |
Advanced Mechanistic Elucidation Utilizing State-of-the-Art Techniques
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting reactivity. For quinoline N-oxides, mechanistic studies often focus on how the N-oxide group directs subsequent functionalization.
A plausible mechanism for the formation of quinoline N-oxides via electrochemical reductive cyclization involves the generation of a nitroarene radical anion, which then participates in a 1,5-hydrogen atom transfer to initiate the cyclization cascade. researchgate.net
In reactions involving the functionalization of the quinoline ring, the N-oxide plays a pivotal role. For instance, in deoxygenative C2-heteroarylation reactions, the reaction is believed to initiate with a nucleophilic attack of the quinoline N-oxide onto an electrophilic partner, such as an N-sulfonyl-1,2,3-triazole. nih.gov This leads to the formation of an intermediate adduct. Subsequent elimination and rearrangement steps result in the formation of the C2-functionalized quinoline and the transfer of the oxygen atom from the N-oxide. nih.gov Computational methods like Density Functional Theory (DFT) are increasingly used to support such proposed mechanisms. nih.gov
Unveiling Untapped Reactivity Profiles and Selectivity Control
The N-oxide functionality dramatically alters the electronic properties of the quinoline ring, making the C2 and C4 positions susceptible to nucleophilic attack and directing C-H activation. nih.govrsc.org While the C4 position in the target molecule is blocked by a chlorine atom, the C2 position remains a prime site for functionalization.
Research has demonstrated a variety of transformations on the quinoline N-oxide scaffold that are applicable to Quinoline, 4-chloro-3-methyl-, 1-oxide. These include:
C2-Amination: Transition-metal-free methods have been developed for the C2-amination of quinoline N-oxides, which are important for synthesizing medicinally relevant 2-aminoquinoline (B145021) motifs. nih.gov
C2-Heteroarylation: A metal-free, deoxygenative C2-heteroarylation allows for the efficient synthesis of α-triazolylquinolines from quinoline N-oxides under mild conditions. nih.gov This reaction shows broad functional group tolerance, and electron-donating groups (like the methyl group at C3) are well-tolerated. nih.gov
C-H Alkylation and Arylation: Palladium-catalyzed direct alkylation and arylation of quinoline N-oxides at the C2 position via C-H bond activation have been extensively studied, showcasing the power of this strategy to forge new carbon-carbon bonds. nih.gov
C-H Alkenylation: Direct C-H alkenylation of quinoline N-oxides has emerged as a key strategy for synthesizing derivatives with potential applications as antiparasitic drugs. rsc.org
The regioselectivity of these reactions is a key focus, with the N-oxide group serving as an effective directing group for C2 functionalization. nih.govnih.gov
| Reaction Type | Position of Functionalization | Catalyst/Conditions | Significance | Reference |
|---|---|---|---|---|
| Deoxygenative Heteroarylation | C2 | Metal-free, room temperature | Forms C-N bond, creates α-triazolylquinolines | nih.gov |
| Direct Alkylation | C2 | Palladium-catalyzed | Forms C-C bond via C-H activation | nih.gov |
| Direct Sulfoximination | C2 | Copper-catalyzed | Forms C-N bond via dual C-H/N-H coupling | nih.gov |
| Direct Alkenylation | C2 | Metal-free or metal-catalyzed | Access to potential antiparasitic agents | rsc.org |
Potential for Innovation in New Chemical Entities and Advanced Material Applications
The unique reactivity of this compound positions it as a valuable intermediate for creating novel molecules with diverse applications. The functionalized quinoline core is a "privileged structure" found in numerous pharmaceuticals and agrochemicals. nih.govnih.gov
Medicinal Chemistry: The ability to selectively introduce various substituents at the C2 position can be leveraged to synthesize libraries of new compounds for drug discovery programs. For example, the 2-aminoquinoline motif is present in several biologically active molecules, and the C-H alkenylation products have shown promise as antiparasitic agents. nih.govrsc.org The synthesis of a related compound, 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide, and its study as a carcinogen highlights the biological interest in this class of molecules. nih.gov
Asymmetric Catalysis: Chiral quinoline N-oxides have been employed as effective organocatalysts. nih.gov There is potential to develop derivatives of this compound that could serve as precursors to new, axially chiral ligands or catalysts for asymmetric synthesis, a cornerstone of modern chemical manufacturing. nih.gov
Advanced Materials: The quinoline scaffold is also used in materials chemistry. nih.gov Functionalized derivatives can be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components in functional polymers, where the electronic properties of the substituted quinoline ring can be finely tuned.
The continued exploration of this compound's synthetic pathways and reactivity is expected to unlock further innovations, solidifying the role of substituted quinoline N-oxides as essential tools in the development of new chemical entities and materials.
Q & A
What synthetic strategies are optimal for introducing substituents at the 3-methyl and 4-chloro positions of quinoline-1-oxide?
Basic Research Question
To achieve regioselective functionalization, Friedländer or Skraup syntheses can be adapted by pre-functionalizing starting materials. For example, microwave-assisted reactions (e.g., acid-catalyzed cyclization of 2-amino-5-chlorobenzophenone with acetylacetone) improve yield and reduce reaction time compared to conventional heating . Purification via recrystallization (e.g., chloroform) and characterization using IR (e.g., C=O stretch at ~1700 cm⁻¹) and melting point analysis are critical for validation.
How do computational tools like PASS and Swiss ADME predict the biological activity and pharmacokinetics of 4-chloro-3-methylquinoline-1-oxide derivatives?
Advanced Research Question
Structure-activity relationship (SAR) models in PASS predict anticancer or antimicrobial potential by comparing substituent effects (e.g., electron-withdrawing Cl at C4) to known bioactive quinolines . Swiss ADME evaluates drug-likeness by calculating logP (<5), topological polar surface area (TPSA <140 Ų), and bioavailability scores. For instance, the 3-methyl group may enhance membrane permeability but reduce solubility, requiring balancing via ester prodrugs .
What contradictions exist in crystallographic data for substituted quinolines, and how can they be resolved?
Advanced Research Question
Discrepancies in bond angles/planarity (e.g., quinoline ring deviations >0.02 Å) may arise from dynamic disorder or solvent interactions. Refinement using SHELXL with anisotropic displacement parameters and hydrogen-bonding constraints (e.g., C–H···O interactions) improves accuracy . Pairwise comparisons with structurally analogous compounds (e.g., 1-(6-chloro-2-methyl-4-phenyl-3-quinolyl)ethanone) help identify systematic errors .
How does the 3-methyl group influence photoisomerization efficiency in quinoline derivatives?
Advanced Research Question
Methyl groups at C3 enhance steric hindrance, reducing rotational freedom and increasing photostability. However, in azobenzene-quinoline hybrids (e.g., qA-OCH₃-CH₃), the methyl group adjacent to the azo bond accelerates isomerization rates under 365 nm light due to electron-donating effects . Time-resolved UV-Vis spectroscopy and DFT calculations (e.g., transition state energies) validate these mechanisms .
What methodologies are recommended for assessing the antioxidant activity of 4-chloro-3-methylquinoline-1-oxide derivatives?
Basic Research Question
DPPH radical scavenging assays (at 517 nm) are standard. Derivatives with electron-donating groups (e.g., –OCH₃) at C3 show higher activity (>90% inhibition at 100 µM) due to resonance stabilization of radicals . Dose-response curves (10–200 µM) and IC₅₀ calculations (using nonlinear regression) are essential for quantitative comparisons .
How can environmental persistence and toxicity risks of this compound be evaluated?
Advanced Research Question
Biodegradation assays (OECD 301F) under aerobic conditions quantify half-life in soil/water. Quinoline’s low logP (~2.5) suggests moderate mobility but high microbial toxicity (EC₅₀ <10 mg/L for Daphnia magna) . LC-MS/MS detects metabolites (e.g., hydroxylated derivatives) in simulated wastewater, while QSAR models predict bioaccumulation (BCF <100) .
What safety protocols are critical when handling 4-chloro-3-methylquinoline-1-oxide in the lab?
Basic Research Question
Use fume hoods, nitrile gloves, and P95 respirators to avoid inhalation/skin contact. Emergency measures include 15-min eye rinsing (NSF-approved eyewash) and activated charcoal for ingestion . Store in airtight containers (<25°C) with desiccants to prevent hydrolysis. LC-MS monitoring of degradation products (e.g., quinoline-N-oxide) ensures stability .
How do structural modifications at the 1-oxide position affect DNA binding or enzyme inhibition?
Advanced Research Question
The 1-oxide group increases polarity, enhancing DNA intercalation (verified via ethidium bromide displacement assays) but reducing cell permeability . For kinase inhibition (e.g., EGFR), molecular docking (AutoDock Vina) shows that the oxide group forms hydrogen bonds with Thr766, while the 4-Cl substituent occupies hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
